molecular formula C9H7N3S B11824980 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

Cat. No.: B11824980
M. Wt: 189.24 g/mol
InChI Key: IISBHZVYJUCIMV-UHFFFAOYSA-N
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Description

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclopenta[d]pyrimidine core with a methylthio group and a carbonitrile group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the function of specific proteins. For example, it may act as an ATP mimetic, inhibiting kinase activity by competing with ATP for binding to the enzyme. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in the substitution pattern and ring structure.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, known for its biological activity.

    Quinazoline: Contains a fused pyrimidine ring and is widely studied for its anticancer properties.

Uniqueness

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-methylsulfanyl-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C9H7N3S/c1-13-9-11-5-7-3-2-6(4-10)8(7)12-9/h2-3,5,8H,1H3

InChI Key

IISBHZVYJUCIMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2C(=CC=C2C#N)C=N1

Origin of Product

United States

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